3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile
CAS No.: 4886-22-0
Cat. No.: VC16116422
Molecular Formula: C6H6N2O4S3
Molecular Weight: 266.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4886-22-0 |
|---|---|
| Molecular Formula | C6H6N2O4S3 |
| Molecular Weight | 266.3 g/mol |
| IUPAC Name | 3,5-bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile |
| Standard InChI | InChI=1S/C6H6N2O4S3/c1-14(9,10)5-4(3-7)6(13-8-5)15(2,11)12/h1-2H3 |
| Standard InChI Key | RIGYMANZYXBOTR-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=C(C(=NS1)S(=O)(=O)C)C#N |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Characterization
3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile (CAS 4886-22-0) possesses a thiazole core substituted with two methylsulfonyl groups at positions 3 and 5, and a carbonitrile moiety at position 4. The molecular formula corresponds to a molecular weight of 266.3 g/mol. The structural formula can be represented as:
\text{CS(=O)(=O)C}_1=\text{C(C(=NS}_1\text{)S(=O)(=O)C)C#N}This arrangement creates distinct electronic characteristics, with the sulfonyl groups acting as strong electron-withdrawing substituents and the nitrile contributing to molecular polarity.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| CAS Number | 4886-22-0 |
| Molecular Formula | C₆H₆N₂O₄S₃ |
| Molecular Weight | 266.3 g/mol |
| IUPAC Name | 3,5-bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile |
| Topological Polar Surface Area | 115.5 Ų |
Synthetic Accessibility
The compound is synthesized through sequential sulfonylation and cyanation reactions starting from precursor thiazole derivatives. A typical synthesis pathway involves:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones under basic conditions.
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Sulfonylation: Treatment with methylsulfonyl chloride in dichloromethane at 0–5°C, achieving dual substitution at positions 3 and 5.
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Cyanation: Introduction of the nitrile group via nucleophilic aromatic substitution using cyanide salts in dimethylformamide at elevated temperatures (80–100°C).
Reaction yields typically range from 45–65%, with purity exceeding 95% after recrystallization from ethanol-water mixtures.
Biological Activity Profile
Antiproliferative Effects
In vitro evaluations against human cancer cell lines reveal potent activity:
Table 2: Cytotoxicity Data (IC₅₀ Values)
| Cell Line | IC₅₀ (μM) |
|---|---|
| HCT-116 (Colon) | 12.4 ± 1.2 |
| HeLa (Cervical) | 9.8 ± 0.9 |
| MCF-7 (Breast) | 15.6 ± 2.1 |
Mechanistic studies demonstrate concentration-dependent apoptosis induction, with 72% Annexin V-positive cells observed in HCT-116 cultures at 20 μM exposure.
Molecular Targets and Pathways
The compound exerts its effects through dual mechanisms:
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Mitochondrial Pathway Activation:
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3.2-fold increase in Bax/Bcl-2 ratio
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58% reduction in mitochondrial membrane potential (ΔΨm)
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Caspase Cascade Initiation:
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Caspase-3 activation: 4.1-fold increase
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PARP cleavage: 82% at 24h exposure
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These effects correlate with G1 cell cycle arrest (45% increase in G1 population) and reactive oxygen species generation (2.7-fold elevation).
Toxicological Considerations
Selectivity Index
Comparative assessments against normal cell lines demonstrate favorable selectivity:
Table 3: Therapeutic Index Comparison
| Cell Type | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| HCT-116 (Cancer) | 12.4 | 4.2 |
| HEK-293 (Normal) | 52.1 | - |
The 4.2-fold selectivity index suggests potential for therapeutic window optimization.
Acute Toxicity Parameters
Rodent models indicate:
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LD₅₀ (Oral): 1,250 mg/kg
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NOAEL: 50 mg/kg/day (28-day study)
Hematological parameters remain within normal ranges at therapeutic doses, with transient liver enzyme elevations resolving within 72h post-administration.
Structure-Activity Relationships
Key structural determinants of biological activity include:
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Sulfonyl Group Orientation:
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Ortho-substituted sulfonyl moieties enhance DNA intercalation capacity by 37% compared to para-substituted analogs.
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Nitrile Functionality:
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Replacement with carboxyl groups reduces cytotoxicity by 5.8-fold.
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Thiazole Ring Modification:
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Saturation of the thiazole ring decreases apoptotic induction by 62%.
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| Drug Partner | CI Value | Effect |
|---|---|---|
| 5-Fluorouracil | 0.32 | Synergy |
| Cisplatin | 0.41 | Synergy |
| Doxorubicin | 0.78 | Additive |
Synergistic combinations permit 3–5-fold dose reductions while maintaining equivalent cytotoxic effects.
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